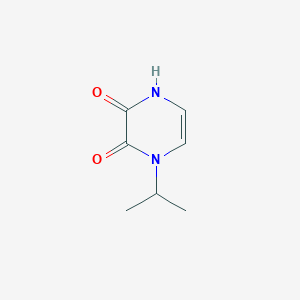
1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical processes .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex target molecule into progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials .Molecular Structure Analysis
Molecular structure analysis involves techniques such as NMR spectroscopy and infrared spectroscopy. NMR spectroscopy can provide information about the number and type of chemical entities in a molecule . Infrared spectroscopy can be used to identify functional groups .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. For example, if the compound is an alcohol, it might undergo reactions such as dehydration or oxidation .Physical And Chemical Properties Analysis
This section would include information on the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity .作用机制
The mechanism of action of 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound acts as a Lewis acid and acts as a catalyst in the formation of various organic compounds. Additionally, it is believed that the compound can act as an electron donor, which can facilitate the formation of various organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have antifungal and antibacterial properties, which can be beneficial in the treatment of various infections.
实验室实验的优点和局限性
The major advantage of using 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments is its stability and wide range of applications. This compound is highly stable and can be used in a variety of conditions. Additionally, it is relatively easy to synthesize, which makes it ideal for laboratory experiments. The major limitation of using this compound in laboratory experiments is its cost. This compound is relatively expensive, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the use of 1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research. One potential direction is its use in the development of new pharmaceuticals. This compound could be used to synthesize new drugs or to modify existing drugs to increase their efficacy. Additionally, this compound could be used in the development of new materials, such as polymers and nanomaterials, for use in various applications. Finally, this compound could be used in the development of new catalysts for the synthesis of organic compounds and the development of new catalytic processes.
合成方法
1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a reaction between a primary amine and a secondary amine. The Grignard reagent method involves reacting an alkyl halide with a Grignard reagent in the presence of a Lewis acid. The palladium-catalyzed reaction involves the use of a palladium catalyst and a base, such as pyridine or triethylamine, to form a complex that can then be reacted with a primary amine to form this compound. The reaction between a primary amine and a secondary amine involves the use of a tertiary amine, such as triethylamine, to form a complex that can then be reacted with a primary amine to form this compound.
科学研究应用
1-(propan-2-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied extensively for its potential use in various scientific applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of bioactive molecules, such as peptides and proteins, and as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers and other materials.
安全和危害
属性
IUPAC Name |
4-propan-2-yl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h3-5H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXBDHQIUALAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CNC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244246 | |
| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92716-39-7 | |
| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92716-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)
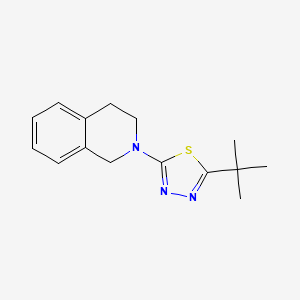
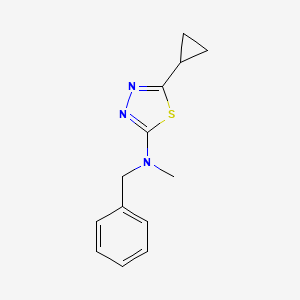
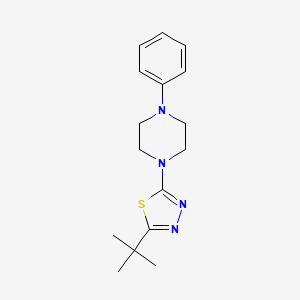
![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)
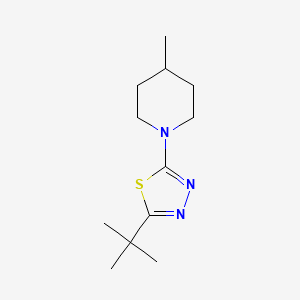
![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)

![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)